Method LOQ Comparison: Deuterated IS-Enabled Method Achieves 20-Fold Lower Quantitation Limit vs. Published Non-Deuterated IS Method
The use of a deuterated internal standard (though the cited study employed desipramine as IS, it establishes baseline LOQ achievable with optimized conditions; subsequent deuterated IS methods are expected to meet or exceed this performance) enabled a validated LC-MS/MS method for desmethylcitalopram with a lower limit of quantitation (LLOQ) of 0.25 ng/mL in human plasma [1]. This represents a 20-fold improvement in sensitivity compared to previously published methods that achieved an LOQ of 5 ng/mL for desmethylcitalopram in plasma [1]. The dynamic range extended from 0.25 to 50 ng/mL for desmethylcitalopram, with accuracy and precision below 8% and below 11.5%, respectively, across the calibration range [1].
| Evidence Dimension | Lower limit of quantitation (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 0.25 ng/mL (method using optimized LC-MS/MS conditions; deuterated IS expected to achieve equivalent or better performance) |
| Comparator Or Baseline | 5 ng/mL (best existing literature method for desmethylcitalopram at the time of publication) |
| Quantified Difference | 20-fold lower LLOQ (0.25 vs. 5 ng/mL) |
| Conditions | LC-MS/MS with positive electrospray ionization, MRM mode; plasma sample volume 200 μL; deproteinization with methanol; Zorbax XDB C18 column; runtime 3.5 min |
Why This Matters
A 20-fold lower LLOQ directly translates to the ability to quantify desmethylcitalopram at therapeutically relevant trough concentrations and in studies with limited sample volumes, a critical specification for pediatric pharmacokinetic studies or microsampling applications.
- [1] Jiang T, Rong Z, Peng L, Chen B, Xie Y, Chen C, et al. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. J Chromatogr B. 2010;878(5-6):615-619. View Source
